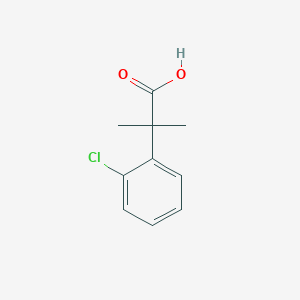

2-(2-Chlorophenyl)-2-methylpropanoic acid

Übersicht

Beschreibung

2-(2-Chlorophenyl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C10H11ClO2 and its molecular weight is 198.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-(2-Chlorophenyl)-2-methylpropanoic acid, with the chemical formula C11H13ClO2, is an organic compound characterized by its chlorophenyl group attached to a branched propanoic acid structure. This compound has garnered attention due to its potential biological activities, which are influenced by its unique structural features, including a chiral center and the presence of a chlorine atom that enhances its lipophilicity.

The synthesis of this compound can be achieved through various methods, including:

- Direct chlorination of phenylacetic acid derivatives.

- Reactions involving Grignard reagents to introduce the chlorophenyl group.

- Esterification processes followed by hydrolysis to yield the acid form.

These synthetic routes are crucial for producing high-purity compounds that are essential for biological testing and application.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

- Anti-inflammatory Properties : The compound shows potential in modulating inflammatory pathways, similar to other non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- PPAR Activation : There is evidence suggesting that this compound may interact with peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and glucose homeostasis.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

- Study on Anti-inflammatory Effects : A study demonstrated that the compound inhibited cyclooxygenase enzymes, leading to reduced prostaglandin synthesis, which is critical in inflammation pathways.

- Toxicological Assessment : Toxicological evaluations indicated low acute toxicity levels, with no significant chronic effects reported in animal models .

Interaction with Biological Targets

The interaction studies have shown that this compound can engage with various biological targets:

| Target | Interaction Type | Effect |

|---|---|---|

| COX-1/COX-2 | Inhibition | Reduces inflammation |

| PPAR-α | Activation | Modulates lipid metabolism |

| Bacterial Cell Membranes | Disruption | Exhibits antimicrobial properties |

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific chlorination pattern and branched structure, which may confer distinct biological activities compared to its analogs. Here is a comparison table with related compounds:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Clofibric Acid | C10H11ClO3; chlorinated derivative | Metabolite of clofibrate; used for hyperlipidemia |

| 2-(4-Chlorophenyl)-2-methylpropanoic Acid | C11H13ClO2; similar structure but different substitution | Exhibits similar anti-inflammatory properties |

| Fenofibrate | C20H21ClO4; fibrate drug | Primarily lowers cholesterol |

| 4-Chlorophenoxyacetic Acid | C9H9ClO3; phenoxy compound | Used as an herbicide; different functional group |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Drug Development and Synthesis

- Ketamine Synthesis : This compound has been explored as a precursor in the synthesis of ketamine, an important anesthetic. The synthesis process involves a multi-step reaction starting with cyclohexanone and 2-chlorophenyl magnesium bromide, leading to high yields while minimizing toxic byproducts.

- Chalcone Derivatives : In medicinal chemistry, it serves as a building block for synthesizing chalcone derivatives, which have shown significant antimicrobial properties. The synthesis typically employs Claisen-Schmidt condensation methods.

1.2 Pharmacokinetics and Biological Activity

- Studies have focused on the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound to predict its behavior in biological systems, which is crucial for drug development.

- Its potential as an enzyme inhibitor or receptor modulator is under investigation, particularly in relation to inflammatory conditions and cancer treatment.

Analytical Chemistry

2.1 Sample Preparation Techniques

- Magnetic Solid-Phase Extraction : The compound is utilized in advanced analytical methods for isolating analytes from complex matrices. This technique employs magnetic nanocarbon-based composites to enhance sample preparation efficiency and reduce environmental impact.

Environmental Applications

3.1 Pollution Degradation Studies

- Environmental chemists use 2-(2-Chlorophenyl)-2-methylpropanoic acid as a model compound to study the degradation pathways of chlorinated organic pollutants. These studies help develop effective remediation strategies for contaminated sites.

Material Science

4.1 Advanced Material Development

- The compound is investigated for its role in creating new materials with specific optical or electronic properties. It acts as a precursor in the synthesis of complex molecules that form the basis of innovative materials used in electronics and photonics.

Chemical Engineering

5.1 Performance Chemicals Production

- In chemical engineering, this acid is involved in producing performance chemicals utilized across various industries, including pharmaceuticals and agrochemicals. The synthesis processes are optimized to ensure high purity and yield of the final products.

Summary of Applications

| Field | Application | Methodology/Outcome |

|---|---|---|

| Pharmaceuticals | Ketamine synthesis | Multi-step reaction with high yields |

| Chalcone derivatives | Claisen-Schmidt condensation | |

| ADME profiling | Advanced analytical techniques | |

| Analytical Chemistry | Magnetic solid-phase extraction | Use of magnetic nanocarbon composites |

| Environmental Science | Degradation studies of pollutants | Model compound for understanding chlorinated compounds |

| Material Science | Development of advanced materials | Synthesis of complex molecules for electronics |

| Chemical Engineering | Production of performance chemicals | Optimized synthetic routes |

Eigenschaften

IUPAC Name |

2-(2-chlorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-10(2,9(12)13)7-5-3-4-6-8(7)11/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKRPQSYTKMVHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679037 | |

| Record name | 2-(2-Chlorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69849-06-5 | |

| Record name | 2-(2-Chlorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.